Anthranilic acid

Catalog No.
S6612754
CAS No.
118-92-3
M.F
C7H7NO2
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anthranilic acid

CAS Number

118-92-3

Product Name

Anthranilic acid

IUPAC Name

2-aminobenzoic acid

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)

InChI Key

RWZYAGGXGHYGMB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)N

Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992)
Freely soluble in alcohol, ether
Soluble in ethanol, ethyl ether, slightly soluble in trifluoroacetic acid, benzene, very soluble in chloroform, pyridine
In water, 3.5X10+3 mg/L at 25 °C
3.5 mg/mL
Solubility in water, g/100ml at 20 °C: 0.35 (poor)

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N

Cell Biology

  • Cell Culture and Modification: Due to its involvement in certain cellular processes, anthranilic acid can be used to study cell growth, differentiation, and metabolism in cultured cells [].
  • Cell Analysis: Anthranilic acid derivatives have been explored for their potential use in labeling and tracking specific cellular components, aiding researchers in visualizing and analyzing cellular structures and functions [].

Chemistry

  • Analytical Testing Methods: Anthranilic acid serves as a reference standard in various analytical techniques like chromatography and spectroscopy. Its high purity ensures accurate identification and quantification of other compounds in a sample [].
  • Organic Synthesis: Anthranilic acid acts as a starting material for the synthesis of more complex organic molecules with diverse applications in pharmaceuticals, dyes, and other fields [].

Other Research Areas

Beyond the specific applications mentioned above, anthranilic acid's properties also make it relevant in other scientific research areas:

  • Genomics: Anthranilic acid derivatives might play a role in the development of tools for manipulating gene expression, potentially impacting gene therapy research [].
  • Microbiology: Studies have explored the potential use of anthranilic acid derivatives as antimicrobial agents, offering insights into the development of new antibiotics [].

Anthranilic acid is an aromatic compound with the chemical formula C₇H₇NO₂, characterized by a benzene ring substituted with both an amino group (-NH₂) and a carboxylic acid group (-COOH) in the ortho position. This unique structure gives anthranilic acid amphoteric properties, allowing it to act as both an acid and a base. It appears as a white crystalline solid, although commercial samples may exhibit a yellow hue due to impurities. Anthranilic acid is known for its sweetish taste and is triboluminescent, meaning it emits light when mechanically stressed. It was historically regarded as a vitamin (specifically vitamin L1), but is now recognized as non-essential for human nutrition .

Anthranilic acid plays a role in various biological processes. It is a precursor to kynurenic acid, a neuroprotective compound in the brain []. Additionally, anthranilic acid can act as a substrate for enzymes involved in tryptophan metabolism [].

Due to its functional groups:

  • Decarboxylation: Upon heating or in the presence of mineral acids, anthranilic acid can undergo decarboxylation, producing aniline. This reaction can be catalyzed by acids and has been studied extensively for its kinetics .
  • Diazotization: Anthranilic acid can be converted into a diazonium cation, which allows for further reactions such as generating benzyne or participating in coupling reactions to synthesize dyes like methyl red .
  • Acylation: The amino group of anthranilic acid can react with acyl halides to form amides, which are stable products due to the resonance stabilization of the resulting structure .
  • Formation of Quinazolinones: Anthranilic acid derivatives can react with cyclic anhydrides to yield N-acyl derivatives, which may further undergo cyclization to form quinazolinones under specific conditions .

Anthranilic acid plays significant roles in biological systems:

  • Metabolic Pathways: It is involved in the biosynthesis of tryptophan from chorismic acid via anthranilate synthase. This pathway is crucial for the production of serotonin and melatonin in animals .
  • Neurotransmitter Precursor: Anthranilic acid is a precursor to several biologically active compounds, including kynurenine and quinolinic acid. These metabolites are implicated in neuroactive processes and may influence neurological health .
  • Antimicrobial Properties: Some studies suggest that anthranilic acid exhibits antimicrobial effects, making it a potential candidate for developing new therapeutic agents .

Anthranilic acid can be synthesized through various methods:

  • From Phthalic Anhydride: A common industrial route involves amination of phthalic anhydride followed by decarboxylation using hypochlorite reagents .
  • Biosynthetic Pathways: In nature, it is produced from phosphoenolpyruvic acid and erythrose-4-phosphate through enzymatic reactions in bacteria and plants .
  • Degradation of Indigo: Historically, anthranilic acid was obtained through the degradation of indigo dye, highlighting its natural occurrence in certain plant processes .

Anthranilic acid has diverse applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing several drugs, including loop diuretics like furosemide and non-steroidal anti-inflammatory drugs derived from fenamic acids .
  • Dyes and Fragrances: Anthranilic acid is utilized in producing azo dyes and synthetic fragrances that mimic natural scents such as jasmine and orange .
  • Insect Repellents: Research has indicated that anthranilate-based compounds could serve as effective alternatives to traditional insect repellents like DEET .

Studies on anthranilic acid's interactions reveal its potential for forming coordination complexes with various metals (e.g., gallium, aluminum). These interactions have implications for drug design and metal ion chelation therapies . Additionally, its metabolic derivatives interact with neurotransmitter systems, particularly involving NMDA receptors, suggesting further research into its neurobiological effects is warranted .

Anthranilic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

CompoundStructureUnique Features
TryptophanC₁₁H₁₂N₂O₂Essential amino acid; precursor to serotonin
PhenylalanineC₉H₁₃N₁O₂Essential amino acid; precursor to tyrosine
3-Hydroxyanthranilic AcidC₇H₉NO₃Metabolite of tryptophan; involved in neurobiology
Fenamic AcidC₉H₇N₃O₂Non-steroidal anti-inflammatory drug derivative

Anthranilic acid's unique combination of amino and carboxylic functional groups distinguishes it from these compounds, allowing it to engage in diverse

Physical Description

Anthranilic acid appears as odorless white to pale-yellow or tan crystalline powder with a sweetish taste. (NTP, 1992)
Dry Powder
White to pale yellow solid; [Merck Index] Cream-colored odorless crystalline solid; [MSDSonline]
Solid
COLOURLESS-TO-YELLOW FLAKES OR WHITE-TO-YELLOW CRYSTALLINE POWDER.

Color/Form

White to pale yellow, crystalline powder
Leaves from alcohol
NEEDLE-LIKE CRYSTALS

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

137.047678466 g/mol

Monoisotopic Mass

137.047678466 g/mol

Boiling Point

Sublimes (NTP, 1992)
Sublimes

Flash Point

340 °F (NTP, 1992)
150 °C
150 °C /from table/

Heavy Atom Count

10

Taste

Sweetish taste

Vapor Density

4.7 (calculated) (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Relative vapor density (air = 1): 4.7

Density

1.412 (NTP, 1992) - Denser than water; will sink
1.412 at 20 °C
1.4 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0

Decomposition

200 °C

Melting Point

291 to 295 °F (NTP, 1992)
144-146 °C
146.5 °C
146-148 °C

UNII

0YS975XI6W

Related CAS

118337-98-7
14342-65-5 (calcium[2:1] salt)
2099-63-0 (hydrochloride)
552-37-4 (mono-hydrochloride salt)
60613-06-1 (mono-lithium salt)
7058-55-1 (cadmium salt)
7459-95-2 (di-hydrochloride)

Vapor Pressure

Negligible (NTP, 1992)
0.000278 [mmHg]
Vapor pressure, Pa at 52.6 °C: 0.1

Absorption Distribution and Excretion

Less than 10% of dose (18 or 101 mg/kg bw)...given by ip injection was excreted in bile of rats...
... Anthranilic acids brain tissue concentrations in rat brain were significantly lower at birth as compared with those found prenatally; then ... increased in the first postnatal week and decreased thereafter.

Metabolism Metabolites

...Occurs as a metabolite of tryptophan, it is intermediate in biosynthesis of this amino acid in some microorganisms.
Formed from n-acetylanthranilic acid, anthranilamide, o-chloracetamidobenzoic acid, chorismic acid, n-formylanthranilic acid, n-hydroxyanthranilic acid, indole-3-acetic acid, isatic acid, isatin, methyl red, o-nitrobenzoic acid.
Yields anthranilic acid-n-beta-d-glucuronide in rat and rabbit; anthraniloyl-beta-d-glucuronic acid in rat and rabbit: Boyland E & Fahmy AR, Biochem J 91: 73 (1964). Arborine in Glycosmis; arborinine in Glycosmis: Groeger D & Johne S, Z Naturf, B 23: 1072 (1968) /from table/
Yields 1-(O-carboxyphenylamino)-1-deoxyribulose-5-phosphate in Neurospora; Wegman J & Demoss JA, J Biol Chem 240: 3781 (1965); in Aerobacter; Egan AF & Gibson F, Biochim Biophys Acta 130: 276 (1966); in Salmonella; Smith D & Bauerle RH, Biochemistry 8: 1451 (1969) /from table/
For more Metabolism/Metabolites (Complete) data for ANTHRANILIC ACID (9 total), please visit the HSDB record page.
Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.

Associated Chemicals

3-Aminobenzoic acid;99-05-8

Wikipedia

Anthranilic_acid
Ganesha_(psychedelic)

Methods of Manufacturing

...PREPARED BY FISCHER IN 1896 BY HEATING 2-NITROSOBENZOIC ACID WITH AQ AMMONIUM SULFIDE @ 100 °C...PRODUCED COMMERCIALLY BY HOFMANN REACTION, IN WHICH PHTHALIMIDE IS REACTED WITH SODIUM HYPOCHLORITE & CAUSTIC SODA...
PREPD BY REDUCTION OF O-NITROBENZOIC ACID
TREATMENT OF PHTHALIMIDE WITH AN ALKALINE HYPOBROMITE SOLN.
2-Aminobenzoic acid is usually made from phthalic anhydride via sodium phthalamate. Oxidative decarboxylation (the Hofmann reaction) is carried out by the addition of sodium hypochlorite solution at 60 - 100 °C followed by acidification. The product is purified with activated carbon and bisulfite.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Synthetic Dye and Pigment Manufacturing
Benzoic acid, 2-amino-: ACTIVE
VITAMIN L & VITAMIN L1 FORMERLY USED TO DESCRIBE ANTHRANILIC ACID.

Analytic Laboratory Methods

TLC...LEPRI L, DESIDERI PG & COAS V; CHROMATOGRAPHIC BEHAVIOR OF AROMATIC AMINOACIDS ON THIN LAYERS OF ANION & CATION EXCHANGERS; J CHROMAT 88: 331 (1974).
ELECTROPHORESIS...WACHTER H, GRASSMAYR K, GUETTER W, HAUSEN A & SALLABERGER G; IDENTIFICATION OF FLUORESCENT AROMATIC ACIDS BY SPECTRAL FLUOROMETRY IN SITU AFTER ELECTROPHORESIS; MIKROCHIM ACTA, 6, 861-875 (1972).

Clinical Laboratory Methods

...IN URINE BY GAS CHROMATOGRAPHY...HIRANO K, MORI K, TSUBOI N, KAWAI S & OHNO T; GAS CHROMATOGRAPHY OF URINARY ANTHRANILIC ACID & 3-HYDROXYANTHRANILIC ACID BY SOLVENT EXTRACTION METHOD; CHEM PHARM BULL 20: 1412 (1972).
GAS-LIQ CHROMATOGRAPHIC DETERMINATION OF ANTHRANILIC ACID IN PLASMA.

Storage Conditions

Separated from strong oxidants. /from table/

Stability Shelf Life

Change on exposure to light, due to photooxidation.

Dates

Modify: 2023-11-23
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology
Elshahawi et al. Structure and Specificity of a Permissive Bacterial C-Prenyltransferase. Nature Chemical Biology, doi: 10.1038/nchembio.2285, published online 6 February 2017

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